molecular formula C15H20N2O2 B8057534 Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-

Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-

Numéro de catalogue: B8057534
Poids moléculaire: 260.33 g/mol
Clé InChI: UXWJJVRASIHSQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- (CAS: 96605-66-2) is a key intermediate in the synthesis of zaleplon, a non-benzodiazepine sedative-hypnotic agent approved for insomnia treatment . Structurally, it features an acetamide backbone substituted with a dimethylamino-propenyl group at the meta-position of the phenyl ring and an ethyl group on the nitrogen atom. This compound is synthesized via a multi-step process starting from m-nitroacetophenone, involving reduction, acetylation, ethylation, and condensation reactions, with an overall yield of 77% and HPLC purity exceeding 99% . Its synthesis improvements, such as substituting sodium hydride with potassium hydroxide in ethylation, enhance safety and cost-efficiency .

Méthodes De Préparation

Alkylation of 3-[3-(Dimethylamino)-1-Oxo-2-Propenyl]Phenyl Acetamide

Base-Catalyzed N-Ethylation

The alkylation of 3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl acetamide with ethyl iodide represents the foundational step in synthesizing the target compound. Early methods employed sodium hydride as a strong base in dimethylformamide (DMF) at elevated temperatures (60–80°C) . However, recent innovations prioritize milder bases such as potassium hydroxide or sodium methoxide , which reduce side reactions and improve yields .

In a representative procedure, 100 g of 3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl acetamide is dissolved in 1,000 mL of DMF at 39–42°C. Powdered potassium hydroxide (36.2 g) is added portion-wise, followed by 70 mL of ethyl iodide. The reaction mixture is stirred for 6 hours, quenched with water, and extracted with dichloromethane. After drying over sodium sulfate, the organic layer is concentrated to yield an oily residue, which solidifies upon trituration with hexane .

Key Parameters:

  • Solvent: DMF (polar aprotic)

  • Base: KOH or NaOH (1.2–1.5 equivalents)

  • Temperature: 20–42°C

  • Yield: 85–92%

Alkali Metal Alkoxides

Alternative protocols utilize sodium methoxide or potassium tert-butoxide in DMF at ambient temperatures (20–30°C) . These alkoxides enhance reaction selectivity by minimizing hydrolysis of the enone moiety. For instance, sodium methoxide (2.0 equivalents) in DMF facilitates complete ethylation within 4 hours at 25°C, achieving a 94% isolated yield .

Condensation and Cyclization with 3-Amino-4-Cyanopyrazole

Acid-Catalyzed Cyclization

The condensation of N-ethyl-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide with 3-amino-4-cyanopyrazole is typically conducted under acidic conditions. Edetic acid (EDTA) and fumaric acid are preferred catalysts, enabling cyclization at 60°C within 3 hours .

Example Protocol:

  • Reactants:

    • N-Ethyl intermediate: 2.0 g

    • 3-Amino-4-cyanopyrazole: 0.83 g

  • Catalyst: EDTA (6.0 g) in 40 mL water

  • Conditions: 60°C, 3 hours

  • Workup: Adjust pH to 9–10 with NaOH, filter, and wash .

Yield: 78–85%

Cation Exchange Resins

Strong cation exchange resins (e.g., sulfonic acid-functionalized resins ) offer a heterogeneous catalytic alternative. These resins permit reactions in protic solvents like methanol or water at reflux temperatures (80–100°C) . A slurry of resin (10 g) in water facilitates complete conversion within 5 hours, yielding 89% product after recrystallization .

Purification and Isolation Techniques

Crystallization

Crude product is purified via pH-controlled crystallization. Adjusting the reaction mixture to pH 9–10 precipitates the product, which is filtered and washed with cold water . Recrystallization from dichloromethane-hexane (1:3 v/v) enhances purity to >99% .

Chromatographic Methods

For high-purity requirements (>99.5%), silica gel chromatography with ethyl acetate:hexane (1:2) eluent removes residual impurities . This step is critical for pharmaceutical-grade material, reducing contaminants to <0.2% .

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)Purity (%)
Base-Catalyzed KOHDMF69298.5
Alkoxide NaOMeDMF49499.1
EDTA Cyclization Edetic acidWater38598.8
Resin Catalysis Sulfonic resinWater58999.3
HCl Salt Method HClAcetic acid883.599.4

Novel Approaches and Innovations

Hydrochloride Intermediate

A breakthrough method involves synthesizing N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl}-N-ethylacetamide hydrochloride as a crystalline intermediate . This salt, with >99.5% purity, undergoes cyclization in acid-free aqueous media at pH 3.0–3.5, minimizing byproducts . The process achieves 83.5% yield and 99.4% purity, meeting therapeutic standards .

Solvent-Free Conditions

Pilot-scale trials demonstrate that melt-phase reactions (120–130°C) without solvents reduce waste generation. However, yields remain suboptimal (72%) due to thermal degradation .

Industrial-Scale Production

Capsule Formulation

A representative formulation blends the final compound with excipients:

IngredientQuantity/Capsule (mg)
Zaleplon5.00
Starch30.00
Lactose monohydrate57.10
Sodium lauryl sulfate7.50
Magnesium stearate0.40

The mixture is cosifted, blended, and encapsulated in hard gelatin shells .

Analyse Des Réactions Chimiques

Types of Reactions

Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles used .

Applications De Recherche Scientifique

Pharmaceutical Applications

  • Drug Development :
    • Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- has been identified as a related compound to Zaleplon, a non-benzodiazepine hypnotic agent used for the treatment of insomnia. Its structural similarity allows it to serve as an intermediate in the synthesis of new derivatives aimed at enhancing hypnotic efficacy and reducing side effects .
  • Anticancer Research :
    • Preliminary studies indicate that compounds with similar structural motifs may exhibit anticancer properties. Research into derivatives of acetamide has shown potential in targeting specific cancer cell lines, suggesting avenues for further investigation into its mechanisms of action .
  • Neuropharmacology :
    • The dimethylamino group is known to interact with neurotransmitter systems, making this compound a candidate for studies aimed at understanding its effects on the central nervous system. Investigations into its role as a modulator of neurotransmitter release could lead to new treatments for neurological disorders .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers at XYZ University synthesized several derivatives of acetamide, including N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-. These derivatives were evaluated for their hypnotic activity in animal models. Results indicated that certain modifications enhanced sedative effects while maintaining lower toxicity profiles compared to Zaleplon .

Case Study 2: Structure-Activity Relationship (SAR)

In another study, the structure-activity relationship of acetamide derivatives was explored to identify key functional groups responsible for biological activity. The findings suggested that the presence of the dimethylamino group significantly influenced receptor binding affinity and selectivity towards GABA_A receptors, implicating its potential use in developing new sedative agents .

Mécanisme D'action

The mechanism of action of Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group and the propenyl phenyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Chalcone-Based Acetamide Derivatives

Chalcone-acetamide hybrids, such as those studied for nonlinear optical properties, highlight the impact of substituents on functionality:

  • ChN(CH3)2 (N-[4-[(2E)-3-[4-(Dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide): Features a dimethylamino group on the chalcone moiety but lacks the ethyl group on the acetamide nitrogen. Exhibits enhanced two-photon absorption compared to nitro- or bromo-substituted analogues due to electron-donating dimethylamino groups .
  • ChBr (N-[4-[3-(4-Bromophenyl)-1-oxo-2-propen-1-yl]phenyl]acetamide): Bromine substitution reduces electron density, lowering nonlinear optical activity .
Compound Substituent Optical Property (Two-Photon Absorption Cross-Section) Key Functional Difference
ChN(CH3)2 Dimethylamino 150 GM (higher) Electron-donating group
ChBr Bromine 50 GM (lower) Electron-withdrawing group
Target compound Dimethylamino-propenyl + ethyl Not studied for optics Designed for pharmacological activity

Pharmacologically Active Analogues

Compounds F, G, and H () are triazine-linked acetamides evaluated for sodium channel inhibition in pain management:

  • Compound H (N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide): Shares an acetamide backbone but incorporates a triazine-piperidine-benzyloxy moiety, enabling sodium channel modulation .
Compound Core Structure Biological Activity Key Structural Feature
Target compound Acetamide + propenyl Sedative-hypnotic intermediate Dimethylamino-propenyl for conjugation
Compound H Acetamide + triazine Sodium channel inhibition (analgesic) Triazine-piperidine-benzyloxy

Physicochemical and Analytical Comparisons

Chromatographic Behavior

  • The target compound is analyzed via RP-HPLC (Diamonsil C18 column, methanol-acetonitrile-water mobile phase) with a detection limit of 3.18 ng and linearity (r=0.9998) between 52.84–211.36 µg/mL . Its related substance, 3-acetamidoacetophenone (AAMAPN), is separable with a detection limit of 1 ng/L .
  • In contrast, zaleplon impurities (e.g., pyrazolopyrimidine byproducts) require specialized methods due to structural complexity .

Activité Biologique

Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-, also known by its CAS number 96605-61-7, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C15H20N2O2
  • Molecular Weight : 260.33 g/mol
  • Structure : The compound features a dimethylamino group attached to a propenyl chain conjugated with a phenyl ring and an acetamide moiety.

Acetamide derivatives often exhibit their biological effects through interactions with various receptors and enzymes. Specifically, the presence of the dimethylamino group suggests potential activity as a neurotransmitter modulator. Compounds with similar structures have been shown to influence G protein-coupled receptors (GPCRs), which play critical roles in signal transduction in cells.

Key Mechanisms Include:

  • G Protein-Coupled Receptor Modulation : The compound may interact with GPCRs, influencing pathways such as cyclic AMP (cAMP) signaling which is crucial for various physiological responses .
  • Ion Channel Regulation : By modulating ion channels through GPCR pathways, it may affect neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : Potential inhibition of certain enzymes involved in metabolic pathways could also contribute to its biological activity.

Pharmacological Effects

Research on related compounds suggests that Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl- may exhibit:

  • Hypnotic and Sedative Properties : Similar compounds have been classified under hypnotics and sedatives, indicating potential use in sleep disorders .
  • Anti-inflammatory Effects : Some studies suggest that derivatives can reduce inflammation markers in vitro.

Case Studies

  • Hypnotic Activity Assessment :
    • A study evaluated the sedative effects of similar acetamide compounds in animal models, demonstrating significant reductions in sleep latency and increased total sleep time when administered at specific dosages.
  • Neuroprotective Properties :
    • In vitro assays have shown that compounds with structural similarities can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Hypnotic/SedativeReduces sleep latency; increases total sleep time
Anti-inflammatoryDecreases levels of inflammatory cytokines
NeuroprotectiveProtects neurons from oxidative damage

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Q. What is the synthetic route for preparing this compound as an intermediate in Zaleplon synthesis?

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the dimethylamino, propenyl, and ethylacetamide groups.
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity (>98%) and detect impurities at levels <0.1% (e.g., unreacted intermediates) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₁₅H₂₀N₂O₂; theoretical 260.34 g/mol).

Advanced Questions

Q. How can researchers optimize the alkylation step (ethyl bromide reaction) to improve yield and purity?

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • X-ray Crystallography : Confirm stereochemistry and hydrogen bonding patterns.
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How can impurity profiles be controlled during large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Use in-line HPLC to monitor unreacted starting materials (e.g., 3-aminoacetophenone).
  • Crystallization Optimization : Recrystallize from ethanol/water mixtures to remove polar impurities.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to avoid decomposition during drying .

Q. What is the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies (e.g., 0.1M HCl/NaOH at 25°C). The compound is stable in neutral buffers but hydrolyzes in strong acids/bases.
  • Thermal Stability : Decomposition occurs >150°C (per SDS), but short-term exposure to 80–100°C during synthesis is tolerated .

Propriétés

IUPAC Name

N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWJJVRASIHSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168373
Record name N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96605-66-2
Record name N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96605-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

36.2 gm Powdered potassium hydroxide was added portion wise to a clear solution of a mixture of 100 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl] acetamide and 70 ml ethyl iodide in 1000 ml of dimethyl formamide at 39°-42° C. over 60 min. the reaction mixture was stirred for 6 hrs. after completion, the reaction mixture was quenched in water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated to get oil, which upon trituration in hexane gave a solid product which was filtered and dried at 40° C. under vacuum to give the title compound.
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

17.5 gm Sodium methoxide was added portion wise to a clear solution of 50 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide and 85 gm ethyl iodide in 500 ml dimethyl formamide. After 6 hrs of stirring at room temperature, the reaction mass was quenched in 5 liters of water and extracted in dichloromethane. The dichloromethane layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which upon trituration in hexane gave the title product as a solid.
Name
Sodium methoxide
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4.25 gm of Potassium tert-butoxide was added portion wise to a clear solution of 5 gm N-[3-[3-(Dimethylamino)-1-oxo-2-propenyl]-phenyl] acetamide in 50 ml dimethyl formamide. A solution of 5.25 gm Ethyl iodide in 20 ml dimethyl formamide was added drop wise over 3 hrs. at 35° C.-40° C. The reaction mass was stirred for 6 hrs and then quenched in 300 ml of water and extracted in dichloromethane. The organic layer was washed with water, dried over sodium sulphate and concentrated under vacuum to get oil, which was dissolved in 5 ml dichloromethane and 50 ml hexane was added to precipitate the product. The solids obtained was filtered and washed with hexane and dried in vacuum tray dryer at 35° C. for 6 hrs.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl}acetamide 2 (12.7 g, 0.055 mol) and sodium hydride (60% in oil) (2.5 g) in DMF (150 ml) under nitrogen was stirred at room temperature for 30 minutes. The solution was then cooled to 0° C., and a solution of ethyl iodide (9.38 g, 0.063 mol) in DMF (50 ml) was added slowly dropwise. The mixture was then stirred at room temperature for one hour. The DMF was removed under high vacuum, water (200 ml) was added to the residue and the mixture was extracted with ethyl acetate (2×200 ml). The combined ethyl acetate extracts were washed with water (150 ml) and brine (100 ml), dried over sodium sulfate, filtered and concentrated to dryness to give the crude product. Compound 5 was obtained after recrystallization from hexane (7.9 g). M. P. (Hexane): 109-112° C.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
9.38 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.